molecular formula C13H7Cl2FO B13905916 3',4'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde

3',4'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde

Cat. No.: B13905916
M. Wt: 269.09 g/mol
InChI Key: ZLLQIRUPAWUGBR-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of dichlorophenyl and fluorobenzaldehyde groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-fluorobenzaldehyde typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-fluorobenzaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid.

    Reduction: 5-(3,4-Dichlorophenyl)-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H7Cl2FO

Molecular Weight

269.09 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2-fluorobenzaldehyde

InChI

InChI=1S/C13H7Cl2FO/c14-11-3-1-9(6-12(11)15)8-2-4-13(16)10(5-8)7-17/h1-7H

InChI Key

ZLLQIRUPAWUGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C=O)F

Origin of Product

United States

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